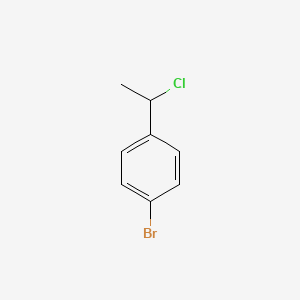

1-Bromo-4-(1-chloroethyl)benzene

説明

Historical Context of Halogenated Alkylarenes in Chemical Synthesis

The introduction of halogen atoms into organic molecules, a process known as halogenation, has been a cornerstone of synthetic organic chemistry for over a century. chemspider.com Halogenated alkylarenes, a class of compounds characterized by a halogen atom attached to an alkyl side chain of an aromatic ring, have historically played a crucial role as versatile intermediates. The differential reactivity of halogens on the aromatic ring versus the alkyl side chain allows for selective transformations.

Initially, the focus was on simple halogenations to modify the properties of organic compounds or to introduce a reactive handle for further functionalization. Over time, the development of more sophisticated and selective halogenating agents and catalytic methods has expanded the synthetic utility of these compounds. nih.gov The ability to perform site-selective reactions on molecules with multiple halogen atoms has been a significant advancement, enabling the construction of complex structures with high precision. nih.govnih.gov

Significance of 1-Bromo-4-(1-chloroethyl)benzene as a Bifunctional Building Block

The significance of this compound lies in its bifunctional nature, which provides two distinct reaction sites. nih.gov The bromine atom attached to the benzene (B151609) ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks.

Simultaneously, the chlorine atom on the benzylic position offers a different type of reactivity. chemicalbook.com Benzylic halides are known to be reactive towards nucleophilic substitution reactions (both SN1 and SN2 mechanisms), enabling the introduction of a wide range of functional groups, including amines, ethers, and thioethers. chemicalbook.com This dual reactivity allows for a programmed, stepwise functionalization of the molecule. For instance, one halogen can be selectively reacted while the other remains intact for a subsequent transformation, a strategy that is highly valuable in multi-step syntheses.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its potential as an intermediate can be inferred from the well-established reactivity of its constituent functional groups. For example, its structural motif is found within more complex molecules that are intermediates in the synthesis of pharmaceutically active compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 20488-10-2 | C₈H₈BrCl | 219.51 |

| 1-Bromo-4-chlorobenzene | 106-39-8 | C₆H₄BrCl | 191.45 |

| 1-Bromo-4-(chloromethyl)benzene | 589-17-3 | C₇H₆BrCl | 205.48 |

| 1-Bromo-4-(1-bromoethyl)benzene | 24308-78-9 | C₈H₈Br₂ | 263.96 |

| (1-Chloroethyl)benzene (B1265384) | 672-65-1 | C₈H₉Cl | 140.61 |

This table is generated based on data from various chemical suppliers and databases. chemspider.combiosynth.comnist.govnist.govsigmaaldrich.comsigmaaldrich.comguidechem.com

Research Gaps and Future Directions in the Field of Halogenated Organobromides and Organochlorides

Despite the established utility of halogenated compounds, there are still areas for further research and development. One of the primary challenges is the development of more sustainable and environmentally friendly halogenation methods. nih.gov Traditional methods often involve hazardous reagents and produce significant waste. The use of biocatalysis, with enzymes like halogenases, presents a promising green alternative for the selective halogenation of organic molecules. nih.gov

Another area of active research is the development of novel catalytic systems for the selective functionalization of polyhalogenated compounds. researchgate.net Achieving high chemoselectivity in cross-coupling and substitution reactions when multiple different halogen atoms are present remains a significant challenge. Future research will likely focus on designing catalysts that can differentiate between various carbon-halogen bonds with greater precision.

Furthermore, there is a continuous need for the discovery and characterization of new bifunctional halogenated building blocks. While the potential of compounds like this compound can be inferred, detailed studies on their reactivity, stability, and application in the synthesis of novel compounds are necessary to fully unlock their synthetic potential. The exploration of their use in the synthesis of complex natural products, pharmaceuticals, and advanced materials will continue to be a driving force in this field. The development of flow chemistry processes for halogenation reactions is also a growing trend, offering improved safety, scalability, and control over reaction conditions.

Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-(1-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBCXCXQMLHBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561658 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20488-10-2 | |

| Record name | 1-Bromo-4-(1-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 1 Chloroethyl Benzene

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on 1-Bromo-4-(1-chloroethyl)benzene can occur at two primary locations: the benzylic carbon of the 1-chloroethyl group and the aromatic carbon bearing the bromine atom.

Reactivity at the 1-Chloroethyl Group (SN1/SN2 Pathways)

The 1-chloroethyl group attached to the benzene (B151609) ring is a secondary alkyl halide, making it susceptible to both SN1 and SN2 reaction pathways. The choice between these mechanisms is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

SN1 Pathway : In the presence of a weak nucleophile and a polar protic solvent (e.g., water or ethanol), the reaction tends to proceed via an SN1 mechanism. youtube.compearson.com The first and rate-determining step is the departure of the chloride leaving group to form a secondary benzylic carbocation. youtube.com This carbocation is stabilized by resonance with the adjacent benzene ring. The nucleophile can then attack the planar carbocation from either face, leading to a racemic or nearly racemic mixture of products. pearson.com

SN2 Pathway : With a strong nucleophile and a polar aprotic solvent (e.g., acetone (B3395972) or DMSO), the SN2 mechanism is favored. youtube.compearson.com This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, resulting in an inversion of stereochemistry at the chiral center. pearson.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Benzene Ring

Nucleophilic aromatic substitution (SNAr) on the brominated benzene ring is generally challenging due to the high electron density of the aromatic system. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). wikipedia.orglibretexts.org

The mechanism for SNAr involves a two-step addition-elimination process. libretexts.orglibretexts.org Initially, the nucleophile attacks the carbon atom attached to the bromine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the subsequent step, the leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.orglibretexts.org Given that the 1-chloroethyl group is an ortho, para-directing group but not a strong activating group for nucleophilic attack, SNAr reactions on this compound typically require harsh conditions or the presence of a strong base. libretexts.orgyoutube.com

Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The existing substituents—the bromine atom and the 1-chloroethyl group—direct the position of the incoming electrophile.

Both bromine and the alkyl group (1-chloroethyl) are ortho, para-directing groups. youtube.com However, bromine is a deactivating group due to its inductive electron-withdrawing effect, while the alkyl group is weakly activating. In EAS reactions, the less deactivating or more activating group typically governs the regioselectivity. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the 1-chloroethyl group. However, since the para position is already occupied by the bromine atom, substitution will primarily occur at the positions ortho to the 1-chloroethyl group.

The mechanism of EAS involves the attack of the aromatic π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex. libretexts.orglibretexts.org A base then removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. libretexts.orgmakingmolecules.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For halogenations like bromination, a Lewis acid catalyst such as FeBr₃ is typically required to polarize the halogen molecule and make it a stronger electrophile. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the benzene ring serves as a handle for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Sonogashira, and Heck Coupling Reagents and Conditions

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org The general catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The reaction can be carried out under mild conditions. wikipedia.org

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is known for its excellent trans selectivity in the resulting product. organic-chemistry.org

A summary of typical reagents and conditions for these reactions is presented below:

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Aryl or vinyl boronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄) | K₂CO₃, K₃PO₄, NaOH | Toluene, Dioxane, Water |

| Sonogashira | Terminal alkyne | Pd(0) complex (e.g., Pd(PPh₃)₄) + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | THF, DMF |

| Heck | Alkene | Pd(0) or Pd(II) complex (e.g., Pd(OAc)₂) + phosphine (B1218219) ligand | Et₃N, Na₂CO₃, K₂CO₃ | DMF, Acetonitrile |

Regioselectivity and Chemoselectivity in Cross-Coupling Processes

In molecules with multiple reactive sites like this compound, regioselectivity and chemoselectivity are critical considerations.

Regioselectivity: In cross-coupling reactions, the reaction will occur at the carbon-bromine bond on the aromatic ring, as aryl halides are standard substrates for these transformations. The 1-chloroethyl group is generally unreactive under typical palladium-catalyzed cross-coupling conditions.

Chemoselectivity: A key challenge is the potential for competing reactions at the two different halide positions. The reactivity of aryl halides in palladium-catalyzed cross-coupling generally follows the order I > Br > Cl. wikipedia.org This difference in reactivity allows for selective coupling at the C-Br bond while leaving the C-Cl bond of the 1-chloroethyl group intact. For instance, in a Suzuki or Sonogashira coupling, the palladium catalyst will preferentially undergo oxidative addition into the C-Br bond over the C-Cl bond. This chemoselectivity enables the functionalization of the aromatic ring without disturbing the chloroethyl side chain.

Reduction and Oxidation Chemistry

The reactivity of this compound is significantly influenced by its two distinct halogen-carbon bonds: an aromatic carbon-bromine bond and a benzylic carbon-chlorine bond. This unique structure allows for selective transformations under controlled reaction conditions.

Chemoselective Reduction of Carbon-Halogen Bonds

The reduction of this compound presents a chemoselectivity challenge due to the presence of two different halogens on carbon atoms with different hybridizations (sp² aryl and sp³ benzylic). The outcome of the reduction is highly dependent on the chosen reagents and reaction conditions, as the reactivity of aryl halides and benzylic halides differs substantially.

Benzylic halides are susceptible to reduction, and various methods can be employed for their dehalogenation rsc.org. For instance, a system of phosphorous acid (H₃PO₃) and iodine has been shown to successfully reduce secondary benzylic chlorides like (1-chloroethyl)benzene (B1265384) to the corresponding ethylbenzene (B125841) in high yield rsc.org. However, this particular system is ineffective for the reduction of aryl bromides, suggesting a pathway for selective dehalogenation of the chloroethyl group while leaving the bromo-substituted ring intact rsc.org.

Conversely, catalytic hydrogenation is a well-established method for the reductive dehalogenation of aryl halides. Studies have shown that aryl bromides can be reduced more readily and under milder conditions than aryl chlorides using catalysts like palladium-on-carbon (Pd/C) organic-chemistry.org. This method is effective for removing halo groups used as blocking agents on aromatic rings and can be selective in the presence of other functional groups organic-chemistry.org.

The competitive reduction pathways are governed by several factors. The benzylic position is activated towards the formation of intermediates (radicals or cations), which can facilitate the cleavage of the C-Cl bond chemistry.coachlibretexts.org. On the other hand, the C-Br bond is inherently weaker than the C-Cl bond, and catalytic hydrogenation is particularly effective for aryl C-Br bond cleavage organic-chemistry.org. Therefore, achieving high chemoselectivity requires careful selection of the reduction system.

Oxidative Transformations of the Alkyl Side Chain

The alkyl side chain of this compound is susceptible to strong oxidizing agents, a characteristic reaction of alkylbenzenes. libretexts.orglibretexts.org The presence of a hydrogen atom on the benzylic carbon is a critical requirement for this transformation to occur. masterorganicchemistry.comlumenlearning.comlibretexts.org Compounds with no benzylic hydrogens, such as those with a tertiary alkyl group attached to the ring, are resistant to this type of oxidation. libretexts.org

When treated with potent oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under heating, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid group (-COOH). libretexts.orglumenlearning.comyoutube.com For this compound, this reaction would result in the formation of 4-bromobenzoic acid. The mechanism, while complex, is understood to involve the formation of a benzylic radical as a key intermediate, which explains the specific reactivity at the position adjacent to the aromatic ring. libretexts.orglibretexts.orglibretexts.org

Radical Reaction Pathways and Their Chemical Kinetics

The benzylic position of this compound is particularly reactive towards radical pathways. libretexts.org This heightened reactivity is due to the stability of the benzylic radical intermediate that forms upon abstraction of the benzylic hydrogen atom. lumenlearning.comlibretexts.org The unpaired electron in the benzylic radical is not localized on the carbon atom but is delocalized across the π-system of the aromatic ring through resonance. libretexts.orgyoutube.com This resonance stabilization significantly lowers the activation energy for the formation of the benzylic radical compared to other positions on the alkyl chain or the aromatic ring itself. libretexts.orgoregonstate.edu

A classic example of a benzylic radical reaction is bromination using N-bromosuccinimide (NBS), often in the presence of light (hν) or a radical initiator like benzoyl peroxide. libretexts.orglibretexts.org The mechanism proceeds through a chain reaction:

Initiation: Homolytic cleavage of the weak N-Br bond in NBS or an initiator generates the initial radical.

Propagation: A bromine radical abstracts the benzylic hydrogen from this compound, forming the most stable, resonance-stabilized benzylic radical and HBr. libretexts.org This step is kinetically favored over the abstraction of any other hydrogen. oregonstate.edu The resulting benzylic radical then reacts with a source of bromine (Br₂), which can be generated from the reaction of HBr with NBS, to form the product and another bromine radical that continues the chain. libretexts.org

From a kinetics perspective, the rate of radical reactions at the benzylic position is dictated by the stability of the radical intermediate. The bond dissociation energy of a benzylic C-H bond is lower than that of a typical primary or secondary alkyl C-H bond, making it the most likely site for hydrogen abstraction. lumenlearning.com While the principles governing this selectivity are well-established, specific kinetic parameters such as rate constants and activation energies for radical reactions involving this compound are not widely documented in general literature. However, the qualitative prediction is that radical abstraction will occur exclusively at the benzylic position. libretexts.orgoregonstate.edu

Spectroscopic and Structural Elucidation of 1 Bromo 4 1 Chloroethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of 1-Bromo-4-(1-chloroethyl)benzene by providing detailed information about the chemical environment of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely show a complex pattern due to the para-substitution on the benzene (B151609) ring. The two protons ortho to the bromine atom and the two protons ortho to the 1-chloroethyl group are chemically non-equivalent, which would theoretically result in an AA'BB' system, often appearing as two sets of doublets.

The aliphatic portion of the spectrum is characterized by the protons of the 1-chloroethyl group. A quartet is expected for the methine proton (-CH(Cl)-) due to coupling with the three protons of the adjacent methyl group. Correspondingly, the methyl protons (-CH₃) would appear as a doublet, being split by the single methine proton. The chemical shift of the methine proton would be significantly downfield due to the deshielding effect of the adjacent chlorine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to Br) | 7.4 - 7.6 | Doublet | ~8.5 |

| Aromatic (ortho to -CH(Cl)CH₃) | 7.2 - 7.4 | Doublet | ~8.5 |

| Methine (-CH(Cl)-) | 5.0 - 5.2 | Quartet | ~6.8 |

| Methyl (-CH₃) | 1.8 - 2.0 | Doublet | ~6.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the para-substitution, four distinct signals are expected for the aromatic carbons. The carbon atom bonded to the bromine (ipso-carbon) is subject to the "heavy atom effect," which can cause an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbon attached to the 1-chloroethyl group will also have a characteristic chemical shift.

In the aliphatic region, two signals are anticipated: one for the methine carbon and one for the methyl carbon. The methine carbon, being directly attached to the electronegative chlorine atom, will be significantly deshielded and appear at a lower field compared to the methyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br (ipso) | 120 - 125 |

| C-CH(Cl)CH₃ (ipso) | 140 - 145 |

| Aromatic CH (ortho to Br) | 130 - 133 |

| Aromatic CH (ortho to -CH(Cl)CH₃) | 128 - 130 |

| Methine (-CH(Cl)-) | 55 - 60 |

| Methyl (-CH₃) | 20 - 25 |

Advanced NMR Techniques for Stereochemical Assignment

Since this compound possesses a chiral center at the methine carbon, advanced NMR techniques can be employed for stereochemical assignment, particularly when dealing with enantiomeric or diastereomeric mixtures. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space interactions between protons, which can help in determining the relative stereochemistry in diastereomers. For absolute configuration determination of enantiomers, the use of chiral resolving agents or chiral solvating agents in the NMR sample can induce diastereomeric interactions, leading to the separation of NMR signals for the two enantiomers, allowing for their differentiation and quantification.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, offers complementary information to NMR by identifying the functional groups and probing the molecular vibrations of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various structural components. The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹.

The C-C stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. The para-substitution pattern can be confirmed by the presence of a specific out-of-plane C-H bending vibration in the 850-800 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretch for similar compounds is often found around 750-700 cm⁻¹, while the C-Br stretch appears at a lower frequency, generally in the 600-500 cm⁻¹ range. spectroscopyonline.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2990 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-H Bend (out-of-plane, para) | 850 - 800 | Strong |

| C-Cl Stretch | 750 - 700 | Strong |

| C-Br Stretch | 600 - 500 | Medium |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric "breathing" mode of the benzene ring is expected to produce a strong and sharp signal in the Raman spectrum, typically around 1000 cm⁻¹.

The C-Br and C-Cl stretching vibrations are also observable in the Raman spectrum and can provide confirmatory evidence for the presence of these halogens. The symmetric C-H stretching vibrations of the methyl group would also be Raman active. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, mass spectrometry provides definitive evidence of its elemental composition and key structural features through characteristic isotopic patterns and fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum serves as a molecular fingerprint, revealing the structure of the analyte.

The mass spectrum of this compound is distinguished by the presence of two halogen atoms, bromine and chlorine, which have unique isotopic signatures. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two main isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. miamioh.edu This results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) and any fragments containing both halogens.

The primary fragmentation pathways are dictated by the stability of the resulting carbocations. Key fragmentation processes for this compound include:

Alpha-Cleavage: The loss of a methyl radical (•CH₃) from the ethyl side chain is a common fragmentation for ethyl-substituted aromatic compounds. This leads to the formation of a stable benzylic cation.

Benzylic Cleavage: The cleavage of the carbon-chlorine bond is highly favored due to the formation of a resonance-stabilized secondary benzylic carbocation. This is often one of the most abundant fragments.

Cleavage of the C-C bond: Scission of the bond between the aromatic ring and the ethyl side chain can occur, leading to the formation of a bromophenyl cation.

The predicted significant fragments in the EI-mass spectrum are detailed in the table below.

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula of Ion | Remarks |

| 218/220/222 | Molecular Ion [M]⁺ | [C₈H₈⁷⁹Br³⁵Cl]⁺ / [C₈H₈⁸¹Br³⁵Cl]⁺ & [C₈H₈⁷⁹Br³⁷Cl]⁺ / [C₈H₈⁸¹Br³⁷Cl]⁺ | The characteristic M, M+2, M+4 isotopic cluster confirms the presence of one bromine and one chlorine atom. |

| 203/205/207 | [M - CH₃]⁺ | [C₇H₅⁷⁹Br³⁵Cl]⁺ / etc. | Result of alpha-cleavage (loss of a methyl radical), forming a stable substituted benzyl (B1604629) cation. |

| 183/185 | [M - Cl]⁺ | [C₈H₈⁷⁹Br]⁺ / [C₈H₈⁸¹Br]⁺ | Formed by the loss of a chlorine radical. This fragment is expected to be abundant due to the stability of the resulting secondary benzylic carbocation. nist.govnih.gov |

| 155/157 | [M - C₂H₄Cl]⁺ | [C₆H₄⁷⁹Br]⁺ / [C₆H₄⁸¹Br]⁺ | Results from the cleavage of the entire chloroethyl side chain, yielding a bromophenyl cation. nist.gov |

| 104 | [C₈H₈]⁺ | [C₈H₈]⁺ | Loss of both Br and Cl radicals. This could correspond to a vinylbenzyl cation or related isomer. |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of bromine from the [C₆H₄Br]⁺ fragment. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy, typically to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule, as each nuclide has a unique and precise mass (e.g., ¹H = 1.007825 Da, ¹²C = 12.000000 Da, ³⁵Cl = 34.968853 Da, ⁷⁹Br = 78.918337 Da).

For this compound, HRMS can unequivocally confirm its molecular formula, C₈H₈BrCl. chemspider.com By comparing the experimentally measured exact mass to the theoretically calculated mass, it is possible to distinguish it from other compounds that may have the same nominal mass but a different elemental formula. This level of certainty is crucial for structural confirmation and chemical identification.

The theoretical monoisotopic mass, calculated using the most abundant isotopes of each element, serves as the benchmark for HRMS analysis.

| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |

| Carbon | ¹²C | 8 | 12.000000 | 96.000000 |

| Hydrogen | ¹H | 8 | 1.007825 | 8.062600 |

| Bromine | ⁷⁹Br | 1 | 78.918337 | 78.918337 |

| Chlorine | ³⁵Cl | 1 | 34.968853 | 34.968853 |

| Total | Calculated Exact Mass | 217.955243 |

An experimental HRMS measurement yielding a mass value extremely close to the calculated 217.9552 Da would provide unambiguous confirmation of the molecular formula C₈H₈BrCl.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element within a pure chemical compound. The results are used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound.

By comparing the experimentally determined percentages of carbon (C), hydrogen (H), bromine (Br), and chlorine (Cl) with the theoretical values calculated from the proposed molecular formula (C₈H₈BrCl), the empirical formula can be confirmed. When combined with the molecular weight determined by mass spectrometry, the molecular formula is definitively established. For a sample of this compound, the theoretical elemental composition is as follows.

| Element | Atomic Mass ( g/mol ) | Count in Formula | Total Mass per Element ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 43.77% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 3.67% |

| Bromine (Br) | 79.904 | 1 | 79.904 | 36.40% |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.15% |

| Total | 219.509 | 100.00% |

Computational Chemistry Investigations of 1 Bromo 4 1 Chloroethyl Benzene

Electronic Structure Studies using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT methods are used to determine the ground-state electronic energy and electron density of a system, from which a wide range of molecular properties can be derived. nih.gov

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 1-Bromo-4-(1-chloroethyl)benzene, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The geometry of this compound is defined by the orientation of the chloroethyl group relative to the plane of the benzene (B151609) ring. Rotation around the C(aryl)-C(ethyl) bond leads to different conformers. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be used to calculate the energy of these different conformations. asianpubs.org For similar molecules like ethylbenzene (B125841), studies have shown that the most stable conformation is typically one where the ethyl group is perpendicular to the plane of the benzene ring. researchgate.net It is expected that this compound would exhibit a similar preference to minimize steric hindrance.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules, as specific experimental or calculated data for this compound are not readily available in the literature.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.78 Å |

| C(aryl)-C(ethyl) Bond Length | ~1.52 Å |

| C-C-Cl Bond Angle | ~109.5° |

| Dihedral Angle (Br-C-C-Cl) | Variable (conformational search needed) |

The conformational analysis would involve a systematic scan of the torsional angle around the C(aryl)-C(ethyl) bond to identify all energy minima and the transition states connecting them. This provides a detailed picture of the molecule's flexibility and the relative populations of its conformers at a given temperature. researchgate.net

Calculation of Molecular Orbitals and Electronic Properties

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. studymind.co.ukyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. libretexts.orgyoutube.comirjweb.com

For this compound, DFT calculations would reveal that the HOMO is likely a π-orbital distributed over the benzene ring, with some contribution from the bromine atom's lone pairs. The LUMO is expected to be a π* anti-bonding orbital of the benzene ring. The presence of the electron-withdrawing halogen atoms would be expected to lower the energy of the HOMO and LUMO compared to unsubstituted ethylbenzene. acs.org

Table 2: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

The HOMO-LUMO gap for halogenated aromatic compounds is influenced by the nature and position of the halogen substituents. acs.org A larger gap suggests higher stability and lower reactivity. irjweb.com

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies with a good degree of accuracy, aiding in the interpretation of experimental spectra. arxiv.orgnih.gov

DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The calculated IR spectrum would show characteristic peaks for the different functional groups present in the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Illustrative) Note: These are hypothetical values based on typical DFT calculations for similar molecules. rsc.orgspectroscopyonline.comlibretexts.orgspectroscopyonline.com

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

| Para-substituted Benzene Out-of-Plane Bend | 860 - 800 |

By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed vibrational bands can be made. This can confirm the molecular structure and provide information about intermolecular interactions in the condensed phase.

Theoretical Studies on Reaction Mechanisms and Transition States

This compound has a secondary benzylic chloride group, which can undergo nucleophilic substitution reactions through either an S(_N)1 or S(_N)2 mechanism. studymind.co.ukperlego.comoxfordsciencetrove.comsavemyexams.comlibretexts.org Computational chemistry can be used to elucidate the preferred reaction pathway by calculating the energies of the reactants, products, and, most importantly, the transition states for each mechanism. ic.ac.ukrsc.orgacs.orgresearchgate.netyoutube.com

For an S(_N)1 reaction, the rate-determining step is the formation of a carbocation intermediate. DFT calculations can model the structure and stability of this benzylic carbocation, which would be stabilized by resonance with the benzene ring.

For an S(_N)2 reaction, the nucleophile attacks the carbon center at the same time as the chloride leaving group departs. The calculation would focus on locating the trigonal bipyramidal transition state.

By comparing the activation energy barriers for both pathways, a prediction can bemade about which mechanism is more favorable under specific reaction conditions (e.g., solvent, nucleophile). The inclusion of explicit solvent molecules in the computational model is often crucial for accurately describing these reactions in solution. rsc.org

Prediction of Chirality and Stereochemical Properties

The carbon atom bonded to the chlorine, hydrogen, the phenyl ring, and a methyl group in this compound is a chiral center. youtube.comyoutube.comwikipedia.org This means the molecule can exist as a pair of enantiomers (R and S forms). While these enantiomers have identical physical properties in a non-chiral environment, they can exhibit different biological activities and react differently with other chiral molecules.

Computational methods can be employed to study these stereochemical properties. For instance, the absolute configuration of a chiral molecule can be predicted by comparing the calculated circular dichroism (CD) spectrum with the experimental one.

Furthermore, computational models can be used to predict the enantiomeric excess (ee) that might be obtained in an asymmetric synthesis. acs.orgnih.govrsc.orgrsc.orgresearchgate.net This often involves calculating the transition state energies for the formation of each enantiomer in the presence of a chiral catalyst. The difference in these activation energies can be related to the expected ratio of the R and S products. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their reactivity. nih.govstanford.eduwikipedia.org These models are built by calculating a set of molecular descriptors for each compound and then using regression analysis to find a mathematical equation that relates these descriptors to the observed reactivity.

For a class of compounds including this compound, a QSRR study could be developed to predict their reactivity in, for example, nucleophilic substitution reactions.

Table 4: Potential Descriptors for a QSRR Study of Substituted Ethylbenzenes

| Descriptor Class | Examples |

| Electronic | HOMO/LUMO energies, Mulliken charges, Dipole moment |

| Steric | Molecular volume, Surface area, Sterimol parameters |

| Topological | Connectivity indices, Wiener index |

| Quantum Chemical | Bond dissociation energies, Hardness, Softness |

Once a statistically valid QSRR model is established, it can be used to predict the reactivity of new, unsynthesized compounds within the same class. This can be a valuable tool in guiding the design of molecules with desired reactivity profiles. Similar quantitative structure-activity relationship (QSAR) models can be developed to predict other properties like toxicity. nih.govnih.govbesjournal.com

Applications of 1 Bromo 4 1 Chloroethyl Benzene in Synthetic Organic Chemistry

Strategic Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

1-Bromo-4-(1-chloroethyl)benzene is a bifunctional aromatic compound that holds a strategic position as a versatile intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the presence of two distinct reactive sites: a bromo-substituted aromatic ring and a chloroethyl group. This dual functionality allows for a stepwise and controlled introduction of different molecular fragments, making it a valuable building block in multistep organic syntheses. The bromine atom on the benzene (B151609) ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing the core structures of many intricate molecules.

Simultaneously, the 1-chloroethyl group provides a reactive handle for nucleophilic substitution reactions or for the generation of a styrenic system through dehydrohalogenation. The ability to perform selective transformations at either the bromo or the chloroethyl position, or to utilize both in a sequential manner, offers synthetic chemists a powerful tool for the elaboration of molecular complexity. This strategic importance is particularly evident in the construction of molecules with multiple functional groups and defined stereochemistry, which are often required in the fields of medicinal chemistry and materials science.

Precursor in the Synthesis of Targeted Organic Compounds

The unique structural features of this compound make it an important precursor in the synthesis of a variety of targeted organic compounds with specific applications in the pharmaceutical, agrochemical, and specialty chemical industries.

Utilization in Pharmaceutical Intermediate Synthesis

While direct and explicit examples of the use of this compound in the synthesis of specific commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in several important pharmaceutical compounds. Patents for the synthesis of related compounds strongly suggest its utility as a key intermediate. For instance, a structurally similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a documented intermediate in the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. google.comyoutube.comsigmaaldrich.com The synthesis of such molecules often involves the coupling of a substituted phenyl group with a sugar moiety, and the bromo- and chloro- functionalities on a benzene ring are ideal for such transformations. The bromo group can be converted to an organometallic species for coupling, while the chloroethyl group can be modified to introduce other necessary functionalities.

Applications in Specialty Chemicals and Materials Science

The reactivity of this compound also lends itself to applications in the synthesis of specialty chemicals and advanced materials. The presence of the halogen atoms allows for its incorporation into polymer backbones or as a monomer in polymerization reactions. For example, haloalkylbenzene compounds can be used in the synthesis of specialty polymers with tailored properties such as flame retardancy, thermal stability, and specific optical or electronic characteristics. The bromo-substituted aromatic ring can participate in polymerization reactions, while the chloroethyl group can be used for post-polymerization modifications, allowing for the fine-tuning of the material's properties.

Derivatization Reagent in Analytical Chemistry Methodologies

While there is a lack of specific, documented examples of this compound being used as a standard derivatization reagent in analytical chemistry, its chemical structure suggests potential for such applications. Derivatization is a technique used to convert an analyte into a product of similar structure that is more amenable to analysis by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This is often done to improve the volatility, thermal stability, or detector response of the analyte.

Given the reactive nature of the 1-chloroethyl group, this compound could theoretically be used to derivatize compounds containing nucleophilic functional groups, such as carboxylic acids, phenols, or thiols. The reaction would introduce the 4-bromophenylethyl group to the analyte, which could enhance its detectability by electron capture detection (ECD) in GC due to the presence of the bromine atom. However, the development and validation of such a method would require extensive research to establish reaction conditions, yields, and the stability of the resulting derivatives.

Function as an Alkylating Agent in Organic Transformations

The 1-chloroethyl group in this compound allows the molecule to function as an alkylating agent. Alkylation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom can be abstracted to form a carbocation, which can then act as an electrophile in Friedel-Crafts alkylation reactions with aromatic substrates. docbrown.infoyoutube.comlibretexts.orgyoutube.com

This reactivity allows for the introduction of the 1-(4-bromophenyl)ethyl group onto another aromatic ring. The resulting diarylethane framework is a common structural motif in various biologically active molecules and functional materials. The reaction conditions for such alkylations would need to be carefully controlled to avoid potential side reactions, such as polyalkylation or rearrangement of the carbocation intermediate. The utility of this compound as an alkylating agent extends to reactions with other nucleophiles as well, providing a route to a variety of substituted products.

Emerging Research and Unexplored Frontiers for 1 Bromo 4 1 Chloroethyl Benzene

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the two halogen atoms in 1-Bromo-4-(1-chloroethyl)benzene is distinct, with the bromine on the aromatic ring being amenable to cross-coupling reactions and the chlorine at the benzylic position susceptible to nucleophilic substitution. The development of novel catalytic systems is crucial for selectively activating one site over the other and for controlling the stereochemistry at the chiral center.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org For substrates like this compound, the design of new bulky and electron-rich phosphine (B1218219) ligands is a key area of research. nih.gov Ligands such as those from the dialkylbiarylphosphine family have been shown to enhance the rates of both oxidative addition and reductive elimination, the fundamental steps in the catalytic cycle. nih.gov The application of such advanced ligands could enable the efficient coupling of this compound with a wide array of partners, including challenging or sterically hindered substrates. nih.gov A mild palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides with Grignard reagents has been developed using the Xantphos ligand, which minimizes the competing β-elimination pathway and proceeds with inversion of configuration. acs.org Similar systems could be adapted for the chloro-analogue.

Nickel catalysis offers a cost-effective and often complementary alternative to palladium. Nickel-catalyzed Suzuki-Miyaura arylation of tertiary benzylic acetates has been shown to proceed with high stereochemical fidelity, demonstrating that transition metal catalysis can be effective for stereospecific substitutions at sterically hindered centers. acs.org This suggests that nickel-based systems could be developed for the stereospecific cross-coupling of this compound, preserving or inverting the stereochemistry at the chiral center as desired.

| Catalyst System | Potential Application for this compound | Key Advantages |

| Palladium/Dialkylbiarylphosphine | Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions at the bromo-position. | High efficiency, broad substrate scope, tolerance of functional groups. nih.gov |

| Palladium/Xantphos | Kumada-Corriu coupling at the chloroethyl position. | Minimizes β-elimination, proceeds with stereoinversion. acs.org |

| Nickel/Phosphine Ligand | Stereospecific cross-coupling reactions at the benzylic chloride. | Cost-effective, potential for stereoretention or inversion. acs.org |

Investigation of Photocatalytic and Electrosynthetic Transformations

Recent years have witnessed a surge in the use of photocatalysis and electrosynthesis as powerful tools for organic synthesis, offering green and often unique reaction pathways. For this compound, these techniques open up new avenues for its transformation.

Photocatalysis, particularly using visible light, can facilitate reactions that are difficult to achieve through traditional thermal methods. The dearomatization of aromatic compounds is a prime example, providing rapid access to complex three-dimensional structures. nih.govrsc.org Research on the visible-light-induced dearomatization of bromoarenes suggests that this compound could be a substrate for such transformations, potentially leading to novel spirocyclic or fused ring systems. chemrxiv.orgchemrxiv.orgnsf.gov Furthermore, photocatalytic methods are being developed for the deracemization of chiral compounds, which could be a powerful strategy for obtaining enantiomerically pure this compound. nih.gov

Electrosynthesis offers an alternative means of generating reactive intermediates under mild conditions. The electrochemical carboxylation of benzylic chlorides to produce the corresponding carboxylic acids has been demonstrated, a transformation of significant interest for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). beilstein-journals.org This suggests that this compound could be converted to 2-(4-bromophenyl)propanoic acid, a valuable synthetic intermediate. The process can be carried out using a silver cathode and a sacrificial anode, with high selectivity and Faradaic yields. nih.govacs.org Moreover, electrochemical methods are being explored for a range of other transformations of aryl halides. mit.edu

| Transformation Type | Method | Potential Product from this compound |

| Dearomatization | Visible-light photocatalysis | Spirocyclic or fused-ring compounds |

| Deracemization | Visible-light photocatalysis with chiral sensitizer | Enantiomerically pure (R)- or (S)-1-Bromo-4-(1-chloroethyl)benzene |

| Carboxylation | Electrosynthesis with Ag cathode | 2-(4-bromophenyl)propanoic acid |

Integration into Multicomponent Reaction Sequences and Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov

This compound can be envisioned as a precursor to a key component in an Ugi-type reaction. For instance, hydrolysis of the chloroethyl group could yield the corresponding alcohol, which can then be oxidized to 4-bromoacetophenone. This ketone could then participate in an Ugi reaction, leading to the rapid assembly of complex, peptide-like molecules containing the 4-bromophenyl moiety. researchgate.net The bromo-substituent would remain available for further functionalization, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries. wikipedia.org

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the preparation of large libraries of compounds for drug discovery and other applications. mdpi.com The use of traceless linkers, which leave no residual functionality on the final product after cleavage from the solid support, is particularly attractive. combichemistry.com

Silicon-based traceless linkers are well-suited for the attachment of aromatic compounds. nih.govcolab.ws this compound could be attached to a solid support via a silyl (B83357) linker, allowing for a variety of chemical transformations to be performed on the molecule while it remains immobilized. For example, the chloroethyl group could be modified, or the bromo-substituent could be used in cross-coupling reactions to build up molecular complexity. nih.gov After the desired synthetic sequence is complete, cleavage from the resin, typically with an acid like trifluoroacetic acid (TFA), would release the final product without a trace of the linker. combichemistry.comnih.gov This approach would be highly amenable to automation and the generation of combinatorial libraries based on the this compound scaffold.

| Linker Type | Attachment Strategy | Cleavage Condition | Potential Application |

| Silicon-based traceless linker | Formation of a silicon-aryl bond. | Acid (e.g., TFA). nih.gov | Combinatorial library synthesis, allowing for diverse modifications of the core structure. |

| Safety-catch linker | Attachment via a stable bond that can be activated for cleavage. | Specific chemical transformation followed by standard cleavage conditions. mdpi.com | Synthesis of complex peptides or other molecules where late-stage functionalization is desired. |

Advancements in Stereospecific Transformations at the Chiral Center

The chiral center at the chloroethyl group of this compound presents a key opportunity for the synthesis of enantiomerically pure compounds. Advancements in stereospecific transformations are crucial for realizing this potential.

Chemoenzymatic dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture into a single enantiomer with a theoretical yield of up to 100%. acs.orgnih.govacs.orgnih.gov This approach combines an enzymatic kinetic resolution with an in situ racemization of the unreacted enantiomer. For this compound, a potential DKR process could involve the hydrolysis of the chloroethyl group to the corresponding alcohol, followed by a lipase-catalyzed acylation. researchgate.net A compatible metal catalyst, such as a ruthenium or iridium complex, would be used to racemize the unreacted alcohol enantiomer. acs.org Research has shown that the nature of the halogen can significantly impact the efficiency of the DKR process, with chloro-substituted alcohols often being more suitable substrates than their bromo-counterparts. acs.orgnih.gov

Enzymatic deracemization is another promising approach, where an enzyme selectively acts on one enantiomer of a racemic mixture. mdpi.com Hydrolases, for example, have been used for the kinetic resolution of racemic carboxylic acids, yielding one enantiomer as the acid and the other as the unreacted ester with high enantiomeric purity. mdpi.com FAD-dependent halogenases are also of interest, as they catalyze the halogenation of aromatic substrates via fleeting chiral Wheland intermediates, highlighting the role of enzymes in controlling stereochemistry in halogenated compounds. acs.org

| Method | Description | Relevance to this compound |

| Chemoenzymatic Dynamic Kinetic Resolution (DKR) | Combination of enzymatic kinetic resolution and in situ racemization. nih.gov | Conversion of racemic 1-(4-bromophenyl)ethanol (B1212655) (derived from the target compound) to a single enantiomer of an ester. acs.orgnih.gov |

| Enzymatic Deracemization | Selective enzymatic transformation of one enantiomer in a racemic mixture. mdpi.com | Potential for direct resolution of the racemic chloro- or derived hydroxy-compound. |

| Stereospecific Cross-Coupling | Transition metal-catalyzed reaction that proceeds with a defined stereochemical outcome (retention or inversion). acs.orgacs.org | Direct conversion of racemic this compound to enantiomerically enriched products. |

Q & A

Basic Research Question

- Storage : In amber glass bottles under N₂ at –20°C to prevent degradation .

- PPE : Nitrile gloves, goggles, and fume hood use (TLV-TWA: 0.1 ppm).

- Spill response : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .

- Acute exposure : Administer O₂ if inhaled; rinse skin with 2% Na₂S₂O₃ for 15 minutes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。